
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine
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Overview
Description
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine is a complex peptide compound with a unique structure that combines several amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using reagents such as carbodiimides or other coupling agents. The final deprotection step yields the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is often preferred due to its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids. After the synthesis is complete, the peptide is cleaved from the resin and purified.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions can affect the disulfide bonds if present, altering the peptide’s structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure specific reactions occur without degrading the peptide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Industry: It can be used in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, influencing their activity. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-L-phenylalaninamide
- L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithylglycyl-L-phenylalanyl-L-tyrosyl-L-prolyl-L-serinamide
- L-Tyrosyl-N~5~-(diaminomethylidene)-D-ornithyl-N-[(2S)-1-(4-nitro-L-phenylalanyl)pyrrolidin-2-yl]carbonyl}glycinamideacetate
Uniqueness
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties
Biological Activity
L-Tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-valine, a synthetic peptide, has garnered attention in recent years for its potential biological activities. This compound, characterized by its unique amino acid composition and structural features, is being studied for various therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C51H66N12O10 with a molecular weight of approximately 1007.1 g/mol. The presence of the N~5~-(diaminomethylidene) moiety is significant as it may influence the compound's interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₅₁H₆₆N₁₂O₁₀ |
Molecular Weight | 1007.1 g/mol |
CAS Number | 915146-79-1 |
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Research indicates that this compound may enhance mitochondrial function, improve oxidative stress response, and influence signal transduction pathways related to cell survival and proliferation.
Mitochondrial Function
Recent studies have demonstrated that valine, a component of this peptide, plays a crucial role in mitochondrial bioenergetics. Valine administration has been shown to improve oxygen consumption rates (OCR) and ATP generation in cells, suggesting that this compound may similarly enhance mitochondrial function through its constituent amino acids .
Case Studies
- Study on Mitochondrial Bioenergetics : In a controlled study involving C2C12 muscle cells, treatment with valine resulted in significant increases in basal respiration and maximal respiratory capacity. This suggests that the peptide could potentially enhance energy metabolism in muscle tissues .
- Oxidative Stress Protection : Another investigation focused on the protective effects of valine against oxidative stress induced by hydrogen peroxide (H₂O₂). The results indicated that valine treatment significantly reduced reactive oxygen species (ROS) production and improved cell viability under oxidative conditions .
Therapeutic Implications
Given its biological activities, this compound may have potential therapeutic applications in conditions characterized by mitochondrial dysfunction and oxidative stress, such as neurodegenerative diseases and metabolic disorders.
Properties
CAS No. |
915224-20-3 |
---|---|
Molecular Formula |
C23H37N7O7 |
Molecular Weight |
523.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H37N7O7/c1-12(2)18(22(36)37)30-21(35)17(11-31)29-20(34)16(4-3-9-27-23(25)26)28-19(33)15(24)10-13-5-7-14(32)8-6-13/h5-8,12,15-18,31-32H,3-4,9-11,24H2,1-2H3,(H,28,33)(H,29,34)(H,30,35)(H,36,37)(H4,25,26,27)/t15-,16-,17-,18-/m0/s1 |
InChI Key |
DKGVYNUXWREXNP-XSLAGTTESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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